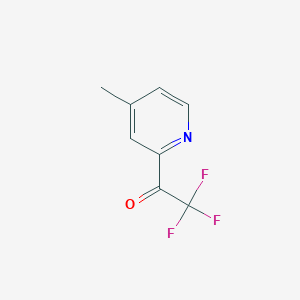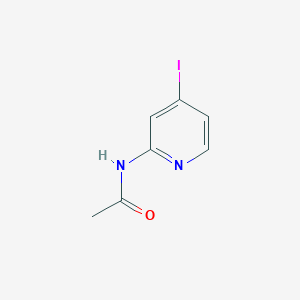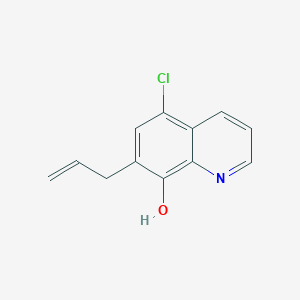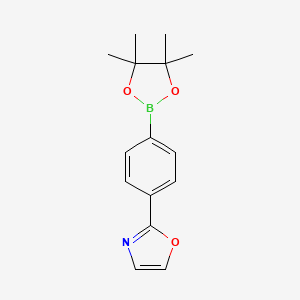
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a boronic acid group attached to the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. The boronic acid group imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives using palladium-catalyzed cross-coupling reactions with pinacolborane . The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, pinacolborane, and various halides. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted phenylalanine derivatives. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and sensor development. The boronic acid group interacts with specific molecular targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Borono-L-Phenylalanine: Similar in structure but lacks the Fmoc protecting group.
Fmoc-4-Bromo-L-Phenylalanine: Contains a bromine atom instead of a boronic acid group.
Fmoc-4-Benzoyl-L-Phenylalanine: Contains a benzoyl group instead of a boronic acid group.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the boronic acid group. This combination imparts distinct chemical properties, making it valuable in various applications, including peptide synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C24H22BNO6 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22BNO6/c27-23(28)22(13-15-9-11-16(12-10-15)25(30)31)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,30-31H,13-14H2,(H,26,29)(H,27,28) |
InChI Key |
KQZPZGIZOXMZJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)




![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)

